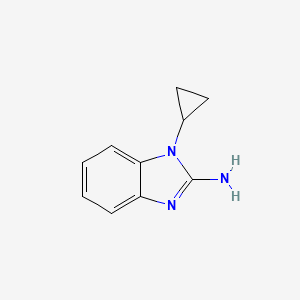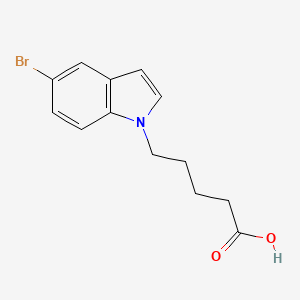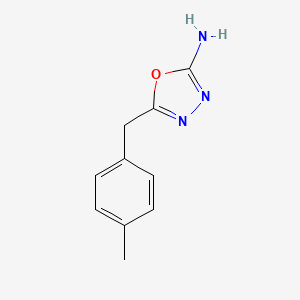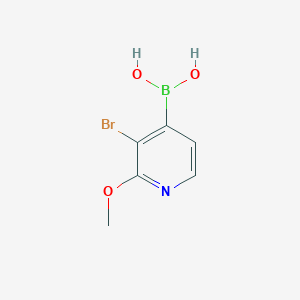
(3-Bromo-2-methoxypyridin-4-yl)boronic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” is represented by the InChI code1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The compound has a density of 1.711 g/cm3 . Chemical Reactions Analysis
The boronic acid group in “(3-Bromo-2-methoxypyridin-4-yl)boronic acid” can participate in various coupling reactions to create complex molecules. These reactions can lead to the synthesis of novel heterocyclic compounds with potential medicinal properties.Physical And Chemical Properties Analysis
“(3-Bromo-2-methoxypyridin-4-yl)boronic acid” has a molecular weight of 231.84 g/mol and a density of 1.711 g/cm3 . It has a boiling point of 359.811ºC at 760 mmHg . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis of Multimetallic Assemblies
(Kathryn J. Arm, J. Williams, 2005) discussed the use of polypyridyl complexes of Ru(II) and Ir(III), incorporating a boronic acid substituent, for the synthesis of multimetallic assemblies. These assemblies show efficient energy transfer, indicating potential applications in the field of luminescent materials.
Supramolecular Structure Analysis
In the study by (P. Thilagar, Jiawei Chen, R. Lalancette, F. Jäkle, 2011), a boronic acid derivative was analyzed for its supramolecular structure, which is crucial in materials science and molecular engineering.
Conversion of Piperidines to Pyrrolidines
(K. Tehrani, Kris Van Syngel, M. Boelens, Jan Contreras, N. Kimpe, D. Knight, 2000) demonstrated the use of boronic acid in the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, a reaction with potential applications in organic synthesis.
Fluorescence Quenching Studies
A study by (R. Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid, which has implications for sensor design and understanding the properties of fluorescent molecules.
Experimental and Computational Studies
(M. Karabacak, E. Kose, A. Atac, E. B. Şaş, A. Asiri, M. Kurt, 2014) conducted experimental and computational studies on a boronic acid derivative, contributing to the understanding of its molecular structure and properties.
Synthesis of Boron-Dipyrromethene-Chromophore Conjugates
(T. K. Khan, M. Ravikanth, 2011) used a boronic acid derivative as a precursor in the synthesis of BODIPY-chromophore conjugates, indicating potential in the field of dye and pigment synthesis.
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-bromo-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVTTKSAVKBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674368 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072946-00-9 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



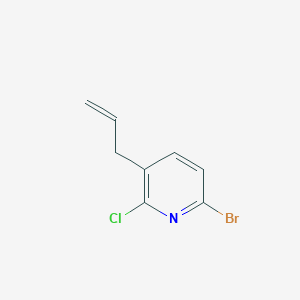
![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
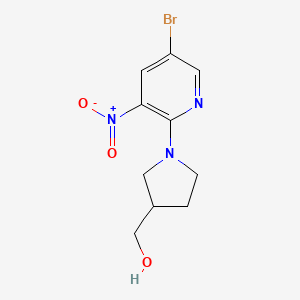

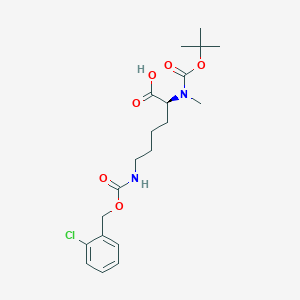
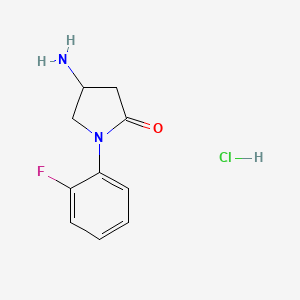
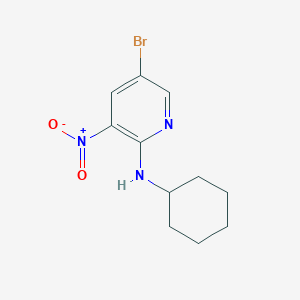
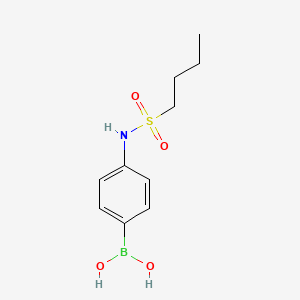
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
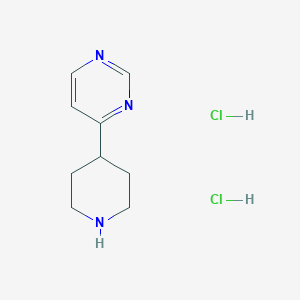
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
